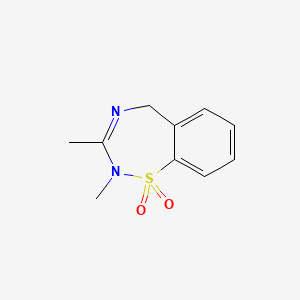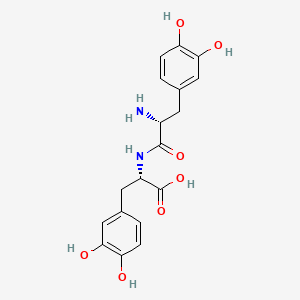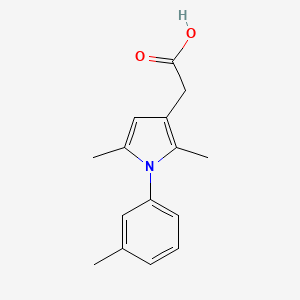
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is distinguished by its unique substitution pattern, which includes two methyl groups and a 3-methylphenyl group attached to the pyrrole ring.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, which is a well-known procedure for constructing pyrrole rings. This method typically involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions. For this specific compound, the starting materials would include appropriately substituted 1,4-dicarbonyl compounds and amines.
Industrial production methods may involve catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed reactions can be employed to introduce the necessary substituents onto the pyrrole ring. Additionally, the use of protecting groups and subsequent deprotection steps can be utilized to achieve the desired substitution pattern.
Analyse Des Réactions Chimiques
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-3-acetic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrrole ring or the acetic acid moiety.
Substitution: Electrophilic substitution reactions are common for pyrrole compounds. For example, nitration or halogenation can be achieved using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Pyrrole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be investigated for its potential therapeutic applications.
Medicine: The compound’s structural features make it a candidate for drug development. It can be used as a lead compound for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s aromatic nature and electron-rich pyrrole ring allow it to participate in various biochemical processes. It can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its binding affinity and mode of interaction.
For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Alternatively, it may activate receptors by mimicking natural ligands and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- can be compared with other similar compounds to highlight its uniqueness. Some related compounds include:
1H-Pyrrole-2,5-dimethyl-: This compound lacks the acetic acid and 3-methylphenyl substituents, making it less complex and potentially less versatile in terms of reactivity and applications.
1H-Pyrrole-3-acetic acid: This compound lacks the additional methyl and 3-methylphenyl groups, which may affect its chemical properties and biological activities.
2,5-Dimethyl-1H-pyrrole:
The presence of the acetic acid and 3-methylphenyl groups in 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
42780-03-0 |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
2-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C15H17NO2/c1-10-5-4-6-14(7-10)16-11(2)8-13(12(16)3)9-15(17)18/h4-8H,9H2,1-3H3,(H,17,18) |
Clé InChI |
MFJQRRNCZHIPCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=CC(=C2C)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)
silane](/img/structure/B14669618.png)
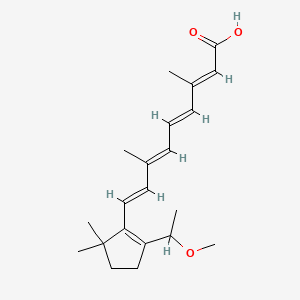
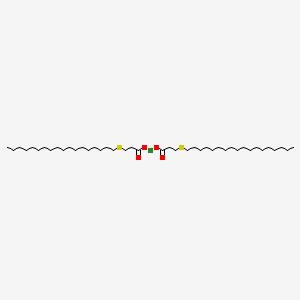
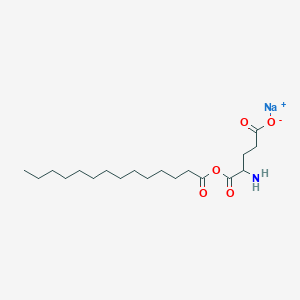

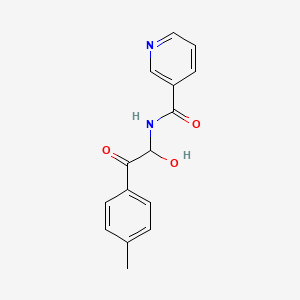

![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
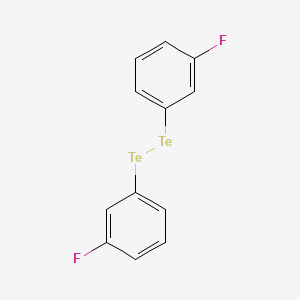
![Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14669665.png)

